The compound is synthesized from the triazole family, specifically containing a thio group and an acetic acid moiety. It is recognized for its potential as an organocatalyst in various chemical reactions, particularly in multicomponent reactions that can be performed under environmentally friendly conditions .
The synthesis of [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid typically involves several steps:
The molecular structure of [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid features a triazole ring connected to a phenyl group at both the 4 and 5 positions. The thio group (-S-) connects to the triazole ring and is further linked to an acetic acid moiety.
The three-dimensional structure can be visualized using computational chemistry software that supports molecular modeling .
[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid participates in various chemical reactions due to its functional groups. Notably:
The mechanism of action for [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid primarily involves its role as an organocatalyst. In catalytic processes:
Physical properties such as melting point and boiling point have yet to be extensively documented but can be inferred from related compounds within the triazole family.
[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid has several notable applications:
This compound exemplifies the versatility and importance of triazole derivatives in modern chemistry and material science applications.
The 1,2,4-triazole nucleus (C₂H₃N₃) is a privileged scaffold in medicinal chemistry due to its versatile bioactivity, metabolic stability, and capacity for hydrogen bonding. Its dipole character, hydrogen bonding capacity, rigidity, and solubility facilitate high-affinity interactions with biological targets [3] [9]. This heterocycle serves as a bioisostere for carboxylic acids, amides, and esters, enhancing drug-like properties in molecular design [3] [6]. Clinically, 1,2,4-triazole derivatives include antifungal agents (e.g., fluconazole and voriconazole, which inhibit fungal CYP51), anxiolytics (alprazolam), antidepressants (trazodone), and aromatase inhibitors for cancer therapy (letrozole, anastrozole) [3] [6]. Recent research underscores their broad-spectrum potential:
Table 1: Clinically Approved 1,2,4-Triazole-Based Drugs [3] [6]
Drug Name | Therapeutic Category | Primary Target/Mechanism |
---|---|---|
Fluconazole | Antifungal | Lanosterol 14α-demethylase (CYP51) inhibitor |
Alprazolam | Anxiolytic | GABAₐ receptor modulation |
Letrozole | Anticancer (breast) | Aromatase inhibitor |
Ribavirin | Antiviral | RNA-dependent RNA polymerase inhibition |
The target compound, [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid (CAS: 54559-45-4), emerges from strategic modifications of the 1,2,4-triazole core to optimize pharmacological activity. Key structural innovations include:
Table 2: Structural Properties of [(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic Acid [1] [2] [4]
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₆H₁₃N₃O₂S |
Molecular Weight | 311.37 g/mol |
IUPAC Name | 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid |
SMILES | OC(=O)CSC1=NN=C(C2C=CC=CC=2)N1C1C=CC=CC=1 |
InChI Key | AVUOMUDSGDOION-UHFFFAOYSA-N |
Melting Point | 240–240.5°C (literature) |
A validated route involves S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol:
Critical spectroscopic data confirm structure:
This structural framework positions the compound as a versatile synthon for hybrid molecules, leveraging the triazole’s bioactivity and the acetic acid’s derivatization potential for drug discovery.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8